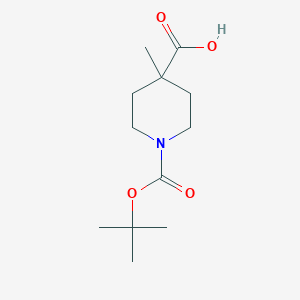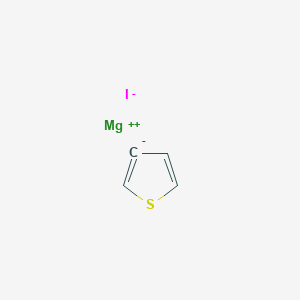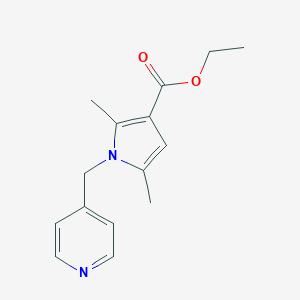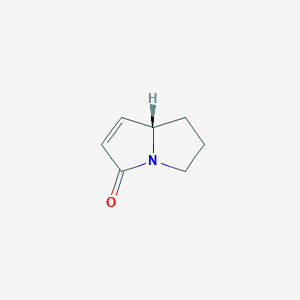
(8S)-5,6,7,8-Tetrahydropyrrolizin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8S)-5,6,7,8-Tetrahydropyrrolizin-3-one, also known as THP, is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in various fields. THP is synthesized through a multi-step process that involves the use of various reagents and catalysts.
科学的研究の応用
(8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has been the subject of extensive scientific research due to its potential applications in various fields. In the pharmaceutical industry, (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has been investigated as a potential drug candidate for the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has also been studied for its potential use as a chiral building block in the synthesis of other compounds.
作用機序
The mechanism of action of (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one is not fully understood, but it is believed to involve the modulation of several signaling pathways in the body. (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has been shown to interact with several proteins, including enzymes and receptors, which can lead to changes in cellular function. (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
生化学的および生理学的効果
(8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has been shown to have several biochemical and physiological effects in vitro and in vivo. In animal studies, (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has been shown to improve cognitive function, reduce inflammation, and inhibit tumor growth. (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has also been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
(8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a useful compound for chemical and biological studies. However, (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one is also relatively unstable and can degrade over time, which can make it difficult to work with. Additionally, (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has limited solubility in water, which can make it challenging to use in biological assays.
将来の方向性
There are several future directions for (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one research. One area of interest is the development of new synthesis methods that can improve the yield and purity of (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one. Another area of interest is the investigation of (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one's potential as a drug candidate for the treatment of neurodegenerative diseases. Additionally, (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one's potential as a chiral building block for the synthesis of other compounds could be further explored. Finally, more research is needed to fully understand the mechanism of action of (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one and its potential applications in various fields.
Conclusion
In conclusion, (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one ((8S)-5,6,7,8-Tetrahydropyrrolizin-3-one) is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in various fields. (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one is synthesized through a multi-step process that involves the use of various reagents and catalysts. (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has been investigated for its potential use as a drug candidate for the treatment of several diseases, as well as its potential as a chiral building block in the synthesis of other compounds. (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one's mechanism of action is not fully understood, but it is believed to involve the modulation of several signaling pathways in the body. (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has several advantages and limitations for lab experiments, and there are several future directions for (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one research.
合成法
The synthesis of (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one involves several steps, including the condensation of malonic acid with an aldehyde, followed by cyclization and hydrogenation. The process is typically carried out using various reagents and catalysts, such as sodium ethoxide, acetic anhydride, and platinum oxide. The yield of (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one can be improved by optimizing the reaction conditions and using high-quality reagents.
特性
IUPAC Name |
(8S)-5,6,7,8-tetrahydropyrrolizin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-7-4-3-6-2-1-5-8(6)7/h3-4,6H,1-2,5H2/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZBHZCORGROSI-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC(=O)N2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C=CC(=O)N2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8S)-5,6,7,8-Tetrahydropyrrolizin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

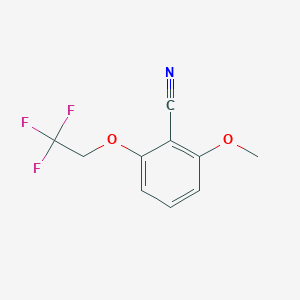
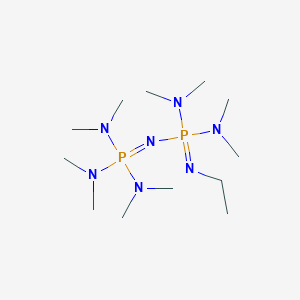
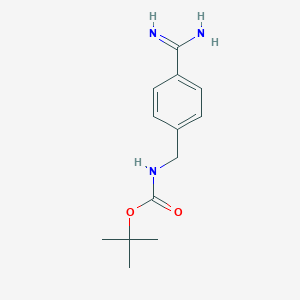
![3-tert-Butylisoxazolo[5,4-c]isoxazole](/img/structure/B63002.png)
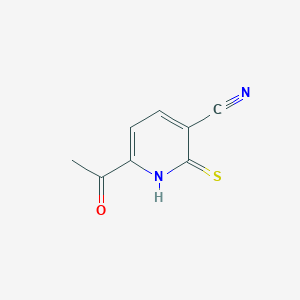

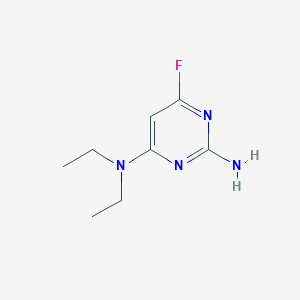
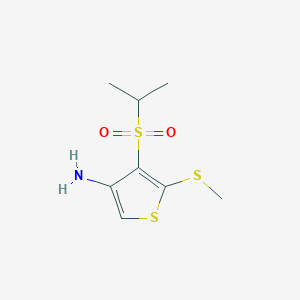
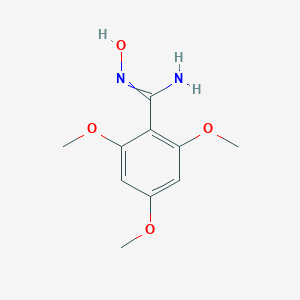
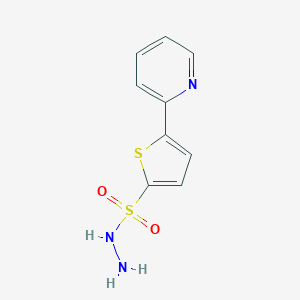
![Pyridine,2-[(fluoromethyl)thio]-(9CI)](/img/structure/B63021.png)
